A-420983 Exhibits Distinct Pan-Src Family Potency vs. A-770041's High Selectivity
A-420983 is a potent pan-Src family inhibitor with nanomolar IC50 values for multiple kinases, including Fyn (IC50=0.33 μM), Src (0.07 μM), Hck (0.14 μM), and Lyn (0.10 μM) [1]. In contrast, A-770041 is a highly selective Lck inhibitor with an IC50 of 147 nM for Lck but is 300-fold selective over Fyn, making A-420983 the preferred choice for experiments requiring simultaneous inhibition of multiple Src family members [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Lck IC50=37 nM; Fyn IC50=330 nM; Src IC50=70 nM; Hck IC50=140 nM; Lyn IC50=100 nM |
| Comparator Or Baseline | A-770041: Lck IC50=147 nM; Fyn IC50 >44.1 μM (300-fold selective) |
| Quantified Difference | A-420983 inhibits Fyn with an IC50 of 330 nM (8.9-fold less potent than for Lck), whereas A-770041 is 300-fold selective for Lck over Fyn. |
| Conditions | In vitro kinase assays with 1 mM ATP. |
Why This Matters
This distinct selectivity profile dictates whether a researcher needs a broad Src family inhibitor (A-420983) or a highly specific Lck probe (A-770041).
- [1] McRae BL, Wallace C, Dixon KF, Roux A, Mohan S, Jia Y, Presky DH, Tracey DE, Hirst GC. Suppression of CD4+ T cell activation by a novel inhibitor of Src family kinases. Int Immunopharmacol. 2005 Apr;5(4):667-77. View Source
- [2] Stachlewitz RF, Hartmann RW, et al. A-770041, a Novel and Selective Small-Molecule Inhibitor of Lck, Prevents Heart Allograft Rejection. Journal of Pharmacology and Experimental Therapeutics. 2005 Oct;315(1):36-48. View Source
